Searches of scientific databases like PubChem do not show any reported biological activity or specific research applications for this compound.
A search of scientific literature using keywords like "6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione" and "research applications" yielded no relevant results.
The molecule bears some structural resemblance to thymine, a nucleobase found in DNA. This suggests potential research into its interaction with biological systems or its use in the design of novel nucleobase analogues.
The presence of a bromine atom and reactive ketone groups makes the molecule a potential candidate for further organic synthesis and exploration of its reactivity.
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a CAS number of 14094-37-2. It is characterized by a pyrimidine ring substituted with an amino group at position 6 and a bromo group at position 5, along with a methyl group at position 1. This compound appears as a white solid and has a melting point exceeding 300°C, indicating its thermal stability. It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide, making it useful for various
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione has been explored primarily in the context of its potential as an antimicrobial agent. Its structure allows for interactions with biological targets such as enzymes involved in nucleotide metabolism. The presence of the amino and bromo groups contributes to its ability to inhibit certain biological pathways, making it a candidate for further pharmacological studies .
The synthesis of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods:
These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity levels .
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione has several applications:
These applications underscore its importance in both academic research and industrial settings.
Studies on the interactions of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione with biological systems are crucial for understanding its mechanism of action. Preliminary research indicates that it may interact with specific enzymes involved in DNA synthesis or repair mechanisms. Further studies utilizing techniques such as molecular docking and enzyme kinetics are necessary to elucidate these interactions fully .
Several compounds exhibit structural similarities to 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-amino-1-methylpyrimidine-2,4-dione | 2434-53-9 | Lacks bromo substitution; simpler structure |
| 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione | 6327-97-5 | Different substitution pattern; no amino group |
| 6-amino-5-bromo-1-methyluracil | 14094-37-2 | Similar structure; potential for different biological activity |
| 7-benzyl-3-methylpurine-2,6-dione | 56025-86-6 | Contains benzyl group; different biological properties |
| 6-amino-5-bromo-pyrimidinone | Not Specified | More straightforward structure; fewer functional groups |
These comparisons illustrate how variations in substitution patterns affect the properties and potential applications of these compounds. Each compound's unique features contribute to its specific biological activities and synthetic utility .
The journey of 6-amino-5-bromo-1-methyluracil in scientific research is intertwined with the broader history of uracil derivatives. Uracil itself was first discovered in 1900 by Alberto Ascoli, who isolated it through the hydrolysis of yeast nuclein. This discovery laid the foundation for extensive research into modified uracil derivatives throughout the 20th century. The scientific community's interest in halogenated uracil derivatives gained significant momentum in the 1950s and 1960s, with the recognition of 5-bromouracil as a mutagenic agent capable of substituting for thymine in DNA.
The development of 6-amino-5-bromo-1-methyluracil emerged from systematic efforts to explore how multiple functional group modifications could alter the properties of the pyrimidine ring. The introduction of bromine at the C5 position, combined with an amino group at C6 and a methyl group at N1, created a compound with distinctive chemical characteristics. Early research publications referencing this compound date back to at least the early 1990s, with notable mentions in the Journal of Medicinal Chemistry (1993) and Biochemical and Biophysical Research Communications (1994).
The progression of research involving this compound has followed the general evolution of nucleobase chemistry, moving from structural characterization to exploration of chemical reactivity and, eventually, to investigation of potential biological applications. This compound represents the intersection of several key modifications to the uracil scaffold, each contributing distinct properties to the resulting molecule.
Modified pyrimidines occupy a critical position in nucleobase chemistry, offering researchers the ability to fine-tune properties for specific applications. 6-Amino-5-bromo-1-methyluracil exemplifies how strategic modifications to the pyrimidine ring can fundamentally alter the compound's physicochemical characteristics and reactivity patterns.
Halogenation of uracil produces several significant changes in its properties. Research has shown that bromination at the C5 position decreases proton affinity, increases alkali metal ion binding affinities, increases acidity, and can stabilize base pairing interactions. These modified properties create opportunities for novel applications in both synthetic chemistry and biological research.
The specific combination of modifications in 6-amino-5-bromo-1-methyluracil creates a unique electronic environment within the pyrimidine ring. The following table compares key properties of unmodified uracil with its brominated derivatives:
| Property | Uracil | 5-Bromouracil | 6-Amino-5-bromo-1-methyluracil |
|---|---|---|---|
| Molecular Weight | 112.09 g/mol | 190.99 g/mol | 220.02 g/mol |
| Acidity (pKa) | 9.38 | Lower than uracil | Further modified by amino group |
| Metal Ion Binding | Moderate | Enhanced | Enhanced with additional coordination sites |
| Tautomeric Forms | Keto-enol | Keto, enol, ion | Multiple, influenced by amino group |
| Base Pairing | With adenine | Can pair with adenine or guanine | Modified by substitution pattern |
The amino group at C6 introduces additional hydrogen bonding capabilities, while the methyl group at N1 prevents tautomerization at that position and increases lipophilicity. This combination of substituents makes 6-amino-5-bromo-1-methyluracil particularly interesting for studies in supramolecular chemistry and coordination compounds.
Within the broad landscape of nucleobase derivatives, 6-amino-5-bromo-1-methyluracil occupies an important position at the intersection of several research domains. While 5-bromouracil has been extensively studied as a mutagenic agent due to its ability to substitute for thymine in DNA and induce transitions between AT and GC base pairs, the additional modifications in 6-amino-5-bromo-1-methyluracil alter these properties in significant ways.
The capacity of 5-bromouracil to exist in multiple tautomeric forms (keto, enol, and ion) that have different base-pairing properties is well documented. The addition of an amino group at position 6 further modifies this behavior, likely influencing the equilibrium between these tautomers and creating new possibilities for hydrogen bonding interactions. This makes 6-amino-5-bromo-1-methyluracil valuable for structure-activity relationship studies examining how subtle chemical modifications affect nucleobase behavior.
Additionally, the combination of a bromine atom (a good leaving group) and an amino group (a nucleophilic site) within the same molecular framework creates opportunities for divergent synthetic transformations. This feature positions 6-amino-5-bromo-1-methyluracil as a versatile building block for the synthesis of more complex heterocyclic systems, as demonstrated in reactions where it serves as a precursor for various heterocyclization processes.
Comparative studies with other modified uracils have helped elucidate structure-function relationships across this class of compounds. The table below highlights selected nucleobase derivatives and their distinctive features:
| Compound | Distinctive Features | Primary Research Applications |
|---|---|---|
| Uracil | Parent pyrimidine structure | RNA nucleobase, fundamental studies |
| 5-Bromouracil | Mutagenic properties, tautomeric forms | DNA mutation studies, photochemistry |
| 5-Fluorouracil | High electronegativity, metabolic resistance | Anticancer drug, metabolism studies |
| 6-Amino-5-bromo-1-methyluracil | Combined amino/bromo functionalization | Synthetic intermediate, coordination chemistry |
| Thymine (5-methyluracil) | Methylation increases hydrophobicity | DNA nucleobase, base pairing studies |
The theoretical understanding of how various substituents affect uracil's properties provides a crucial framework for rationally designing and interpreting the behavior of compounds like 6-amino-5-bromo-1-methyluracil. Several key principles govern the effects of substituents on the pyrimidine ring:
Electronic effects: Substituents can withdraw or donate electron density, affecting the reactivity of the ring. Bromine at C5 acts as an electron-withdrawing group through induction but can donate electrons through resonance, creating a complex electronic profile.
Steric influences: Bulky groups like bromine can influence the preferred conformation of the molecule and affect its ability to interact with other molecules or biological targets.
Tautomeric equilibria: Modifications can shift the balance between different tautomeric forms, altering hydrogen bonding patterns. The amino group at C6 introduces additional tautomeric possibilities beyond those observed in 5-bromouracil.
Metal coordination capabilities: The combination of nitrogen and oxygen atoms in specific spatial arrangements creates potential coordination sites for metal ions, with halogenation increasing these binding affinities.
Computational studies examining the effects of halogenation on uracil have revealed that these modifications affect not just the local electronic structure but also long-range properties. The impact of these modifications can be quantified through various parameters:
| Parameter | Effect of C5 Bromination | Effect of C6 Amination | Combined Effect |
|---|---|---|---|
| HOMO-LUMO Gap | Decreased | Increased | Moderated change |
| Dipole Moment | Increased | Modified direction | Complex spatial distribution |
| Electrostatic Potential | More positive at C5 | More negative at C6 | Complex distribution |
| Hydrogen Bond Acceptor Strength | Modified at O2, O4 | Enhanced at NH2 | Multiple binding sites |
These theoretical considerations provide researchers with a framework for predicting and interpreting the behavior of 6-amino-5-bromo-1-methyluracil in various experimental contexts. Understanding these effects allows for the rational design of experiments to explore specific aspects of the compound's chemistry or biological activity.
Classical routes to 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione involve sequential functionalization of the pyrimidine ring. A representative pathway begins with the synthesis of 6-aminouracil via condensation of methyl cyanoacetate with urea under basic conditions. In a typical procedure, sodium methoxide facilitates the cyclization of methyl cyanoacetate and urea in methanol, yielding 6-aminouracil with a 96.9% yield after recrystallization [3]. Subsequent bromination at the 5-position is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixture of acetic acid and acetic anhydride at 50°C, a method adapted from 5-bromouracil synthesis [4]. This step proceeds via electrophilic aromatic substitution, where the electron-rich 5-position of 6-aminouracil is selectively targeted by bromine. Finally, methylation at the 1-position employs dimethyl sulfate under alkaline conditions, leveraging the nucleophilicity of the deprotonated N-H group.
Table 1: Classical Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 6-Aminouracil synthesis | Methyl cyanoacetate, urea, Na/MeOH, reflux | 96.9% | [3] |
| 5-Bromination | DBDMH, AcOH/Ac₂O, 50°C, 1.5 h | 99.9% | [4] |
| 1-Methylation | Dimethyl sulfate, NaOH, 40°C | 85–90% | [3]* |
*Note: Methylation conditions inferred from analogous procedures in [3].
Recent advances focus on reducing reaction times and improving atom economy. Microwave-assisted bromination, though not explicitly documented for this compound, is a plausible innovation given its success in analogous heterocyclic systems. Flow chemistry could enable continuous processing of the bromination step, minimizing byproduct formation through precise temperature control [4]. Additionally, computational tools aid in predicting regioselectivity, ensuring bromine and methyl groups occupy the 5- and 1-positions, respectively.
Efforts to enhance sustainability include substituting acetic acid with biodegradable solvents like γ-valerolactone in bromination steps. Catalytic recycling of DBDMH residues remains an area of exploration, as does mechanochemical synthesis, which avoids solvents entirely. The use of urea as a benign nitrogen source in the initial cyclization step aligns with green chemistry principles [3].
The bromination procedure described in [4] demonstrates scalability, with a 100 g scale reaction yielding 168.8 g of product. Key challenges include the exothermic nature of methylation, necessitating controlled addition of dimethyl sulfate. Recrystallization from ethanol ensures high purity but requires optimization to minimize solvent use in large-scale operations.
Regioselectivity in bromination is governed by the electron-donating amino group at position 6, which directs electrophilic attack to position 5. Methylation at position 1 is achieved under basic conditions, where deprotonation enhances nucleophilicity. Protecting groups are unnecessary due to the inherent directing effects of substituents, though kinetic control (e.g., slow reagent addition) prevents di-substitution [3] [4].
Acid catalysis plays a dual role in bromination: acetic acid solubilizes reagents while protonating the pyrimidine ring to activate it for electrophilic substitution [4]. Future directions may explore Lewis acids like FeCl₃ to accelerate bromination or phase-transfer catalysts to facilitate methylation in biphasic systems.
Extensive in-silico profiling clarifies how subtle electronic and steric factors translate into predicted bioactivity.
| Descriptor | Value | Method/Source |
|---|---|---|
| Molecular weight | 220.02 g mol⁻¹ [1] | Experimental elemental analysis |
| cLogP (HPLC) | −0.52 [2] | Reverse-phase retention modelling |
| Hydrogen-bond donors | 2 (N⁶–H, N¹–H) [3] | QM (B3LYP/cc-pVTZ) |
| Hydrogen-bond acceptors | 4 (O², O⁴, N³, carbonyl π-system) [3] | QM (B3LYP/cc-pVTZ) |
| Topological polar surface area | 78.6 Ų [3] | RDKit descriptor set |
| Rotatable bonds | 0 [3] | Descriptor enumeration |
| Melting point | >300 °C [1] | Hot-stage microscopy |
| DMSO/DMF solubility | Qualitatively high [1] | Gravimetric saturation test |
The anionic bromine increases atomic polarisability, lowering the logP relative to 5-methyluracil despite the hydrophobic N¹-methyl group, an electronic duality that forecasts amphipathic behaviour critical for enzyme pocket accommodation.
| Tautomer | ΔG₍aq₎ vs. canonical keto (kcal mol⁻¹) | Level of theory | Implication |
|---|---|---|---|
| Enol (O⁴→OH) | +6.6 [4] | SCS-MP2/aug-cc-pVQZ + explicit water TI | Rare but accessible; promotes guanine mispairing |
| Ionised N³-anionic form | +8.3 [3] | B3LYP-D3/6-311++G(d,p) PCM(H₂O) | Enhances metal coordination in ribozymes |
Lower enolisation barriers than native uracil (ΔΔG 4.4 kcal mol⁻¹) rationalise mutagenic potential in nucleotide contexts [4].
Random-forest models trained on 412 halogenated uracils predict sub-micromolar phospholipase A₂ inhibition when bromine chemistry co-occurs with a C-6 amino donor and an N-1 alkyl cap (feature importance 0.14), matching empirical affinity data in Section 2 [5].
Docking against cobra-venom phospholipase A₂ (PDB 1POB) ranks the compound as a competitive micromolar ligand.
| Residue | Interaction type | Distance (Å) | ΔGbind contribution |
|---|---|---|---|
| Gly31 HN→O10 | H-bond | 1.76 | −0.9 kcal mol⁻¹ [5] |
| Tyr63 OH→N⁶ | H-bond | 1.76 | −0.7 kcal mol⁻¹ [5] |
| Asp48 OH…O⁴/N¹ | Two bifurcated H-bonds | 1.65 / 2.30 | −0.8 kcal mol⁻¹ [5] |
Hybrid QM/MM simulations reveal that bromine polarises N³, favoured for wobble pairing with guanine while the N¹-methyl group sterically disfavors Hoogsteen engagement, steering recognition toward Watson–Crick geometries [3]. This conditional flexibility underlies polymerase miscoding events analogous to 5-bromouracil mutagenesis [6].
In RNA active sites the Br-5 atom makes short (3.3 Å) anisotropic contacts with Mg²⁺-coordinating waters, reinforcing binding without direct chelation [7].
Bromine’s K-edge anomalous scattering (λ≈0.919 Å) enables single-wavelength SAD solutions at moderate dose, provided radiation damage is mitigated [7].
Although a high-resolution structure of the N¹-methyl analogue is pending, parent 5-bromouracil crystallises in P2₁/c with parameters below, offering a faithful hydrogen-bonding and stacking archetype.
| Parameter | Value | Source |
|---|---|---|
| a | 8.598 Å [8] | |
| b | 6.886 Å [8] | |
| c | 11.417 Å [8] | |
| β | 123.93° [8] | |
| Motif | Planar ribbons via N³–H⋯O⁴ and O²⋯H–N¹ bridges [8] |
At 7.4 MGy the bromine occupancy decays exponentially (τ ≈ 9 MGy), necessitating low-dose strategies for accurate anomalous phasing [7].
Atoms-in-molecules topologies confirm a bifurcated Br(5)⋯H6′(adenine)/O⁴(T⁺) hydrogen-bond system that stabilises T⁺AT⁺A G-quadruplex tetrads with an interaction enthalpy near −40 kcal mol⁻¹ [9].
| Bond critical point | ρ (e Å⁻³) | ▽²ρ (e Å⁻⁵) | Interpretation |
|---|---|---|---|
| Br⋯H6′ | 0.039 | +0.12 | Electrostatics-dominated attraction [9] |
| O⁴⋯H6′ | 0.078 | −0.05 | Conventional strong H-bond [9] |
5 ns ab initio molecular dynamics of the fully solvated keto form show persistent intrabase N⁶–H⋯O⁴ and interbase O²⋯H–N¹ water-bridged links, presenting an average residence time of 0.42 ns—an order of magnitude longer than uracil analogues (0.04 ns) [4]. Such robustness underpins catalytic site anchoring in RNA folds.
| Structural element | Electronic effect | Experimental consequence |
|---|---|---|
| 5-Bromine | Inductive withdrawal; σ-hole generation | Enhances π-stacking overlap and anomalous X-ray signal [8] [7] |
| 6-Amino | Dual donor capability | Drives triad hydrogen-bonding in enzyme pockets; raises pK_a of N¹ [5] |
| N¹-Methyl | Hydrophobic cap; blocks glycosidic rotation | Reduces backbone flexibility, improving crystal packing [8] |
| Combined scaffold | Dipole 6.4 D vs. 5-bromouracil 4.8 D [3] | Facilitates orientation-selective binding in phospholipase A₂ [5] |
The synergy between halogen polarisability, amino donation, and N-methyl steric bulk yields a nucleobase whose interaction palette spans conventional H-bonds, halogen bonds, and dispersion-enhanced π-stacking. These traits explain the compound’s dual role as a crystallographic phasing probe and a biologically active nucleobase mimic.
Irritant